N-[2-(2-phenoxyethoxy)phenyl]acetamide
Description
N-[2-(2-Phenoxyethoxy)phenyl]acetamide is a substituted acetamide featuring a phenyl ring connected to an acetamide group via a phenoxyethoxy chain (–O–C₂H₄–O–C₆H₅).
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[2-(2-phenoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17-15-9-5-6-10-16(15)20-12-11-19-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
XPDVCUMMDMEOFS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxyacetamide Core
N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide ()
- Structure : Contains dual acetamide groups on phenyl rings linked by a diethoxy chain.
- Key Differences : Substitution at the 3- and 4-positions (vs. 2-position in the target compound) alters electronic distribution and steric hindrance.
- Implications: Enhanced solubility in polar solvents due to increased hydrogen-bonding sites. Potential for dimerization in crystal structures .
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide ()
- Structure: Features an acetyl group on the phenoxy ring and an o-tolyl (2-methylphenyl) group.
- Key Differences : The acetyl group increases electron-withdrawing effects, while the o-tolyl group adds steric bulk.
- Implications : Higher lipophilicity (logP ~3.5) compared to the target compound. Documented safety concerns include skin/eye irritation, suggesting stricter handling protocols .
N-[2-(2-Methoxyphenoxy)ethyl]acetamide ()
- Structure: Methoxy substituent on the phenoxy ring and an ethyl linker.
- Key Differences : Smaller methoxy group reduces steric hindrance compared to ethoxy chains.
- Implications : Faster metabolic degradation due to lower molecular weight (MW ≈ 237 g/mol vs. ~313 g/mol for the target compound) .
Anti-Inflammatory and Analgesic Derivatives ()
- Examples: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide.
- Key Findings :
Cytotoxic and Antipyretic Agents ()
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
- NMR : Ethoxy chains in the target compound produce distinct triplet signals (~δ 3.5–4.5 ppm in ¹H NMR) and quaternary carbon peaks (~δ 70–80 ppm in ¹³C NMR). Methoxy or acetyl substituents shift these signals upfield .
- IR : Strong amide I (1640–1680 cm⁻¹) and II (1530–1570 cm⁻¹) bands are consistent across analogs, but ether C–O stretches (~1250 cm⁻¹) vary with substituent electronegativity .
Thermal Stability
- Phenoxyethoxy-linked compounds exhibit higher melting points (e.g., 150–180°C) compared to alkyl-linked analogs due to crystalline packing from hydrogen bonds .
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